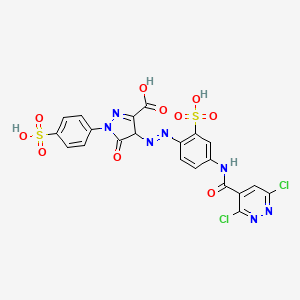![molecular formula C17H16N3O3P B14478032 Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate CAS No. 65951-56-6](/img/structure/B14478032.png)
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group, two phenyl rings, and a bis(cyanomethyl)amino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine oxide with bis(cyanomethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the bis(cyanomethyl)amino moiety.
Bis(cyanomethyl)amine: Contains the bis(cyanomethyl)amino group but lacks the phosphonate group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the bis(cyanomethyl)amino moiety
Uniqueness
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of a phosphonate group with a bis(cyanomethyl)amino moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
65951-56-6 |
|---|---|
Molekularformel |
C17H16N3O3P |
Molekulargewicht |
341.30 g/mol |
IUPAC-Name |
2-[cyanomethyl(diphenoxyphosphorylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C17H16N3O3P/c18-11-13-20(14-12-19)15-24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-10H,13-15H2 |
InChI-Schlüssel |
QBEBYAVZOLTCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(CN(CC#N)CC#N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
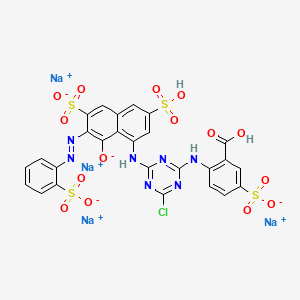
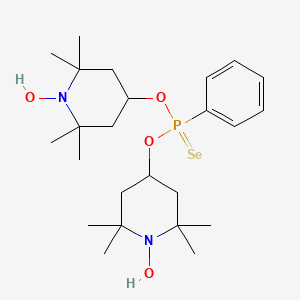
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
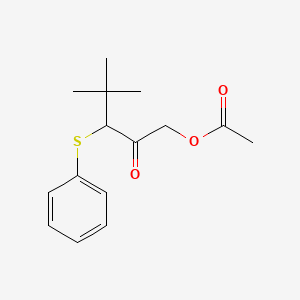
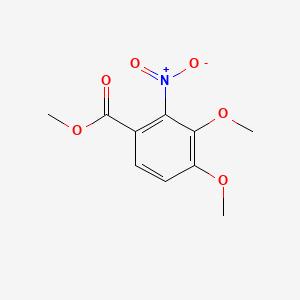
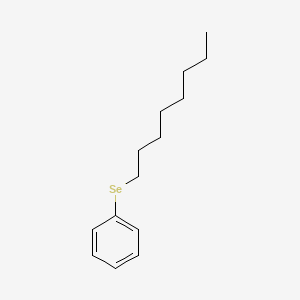
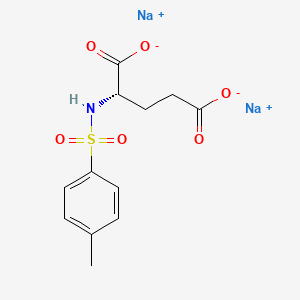



![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

